C12-13 alcohol

Description

Alfol Technology

The Alfol process, also known as the Ziegler-Alfol synthesis, is a cornerstone of linear primary alcohol production. nih.govwikipedia.org Developed by Karl Ziegler, this technology facilitates the synthesis of even-numbered fatty alcohols through the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst. nih.govwikipedia.orgresearchgate.net

The process unfolds in a series of sequential steps:

Chain Growth Reaction: Triethylaluminium reacts with ethylene under controlled temperature (typically 60-120°C) and pressure, leading to the formation of long-chain trialkylaluminium compounds. nih.govwikipedia.org The distribution of the alkyl chain lengths follows a Poisson distribution.

Oxidation: The resulting trialkylaluminium is then oxidized with air to form aluminum alkoxides. nih.gov

Hydrolysis: The final step involves the hydrolysis of the aluminum alkoxides to yield a mixture of fatty alcohols and high-purity aluminum hydroxide (B78521) as a byproduct. nih.gov

The Alfol process is highly effective for producing even-numbered alcohols, making it a primary source for C12 alcohol (dodecanol). While the standard process doesn't directly produce odd-numbered alcohols like C13, modifications and downstream processing can be employed to achieve blends.

Table 1: Key Parameters of the Alfol Process for Alcohol Synthesis

| Parameter | Description | Reference |

| Catalyst | Triethylaluminium | nih.gov |

| Feedstock | Ethylene, Aluminum, Hydrogen | nih.gov |

| Key Steps | Ethylene Oligomerization, Oxidation, Hydrolysis | nih.govoup.com |

| Primary Products | Linear, even-numbered fatty alcohols (e.g., C12, C14) | nih.govwikipedia.org |

| Byproduct | Aluminum Hydroxide | nih.gov |

| Reaction Temperature | 60-150°C | nih.gov |

Fischer-Tropsch Synthesis Derivatives

The Fischer-Tropsch (FT) synthesis provides an alternative pathway to a broad spectrum of hydrocarbons, including olefins, by reacting carbon monoxide and hydrogen (syngas) over iron or cobalt catalysts. nih.govmdpi.com These olefin-rich streams serve as valuable precursors for the production of both even and odd-numbered alcohols, including C12-13 alcohol mixtures, via the oxo process (hydroformylation). windows.netcleaninginstitute.org

Fischer-Tropsch Reaction: Syngas is converted into a range of hydrocarbons. The product distribution can be tailored by adjusting catalysts and reaction conditions. nih.govmdpi.com

Olefin Separation: The desired olefin fraction (e.g., C11-C12 olefins) is separated from the FT product stream.

Hydroformylation (Oxo Process): The separated olefins are reacted with syngas in the presence of a catalyst (typically cobalt or rhodium-based) to form aldehydes. windows.net

Hydrogenation: The resulting aldehydes are then hydrogenated to produce the corresponding alcohols. windows.net

This method offers greater flexibility in producing odd-numbered carbon chains, as the FT synthesis can generate a wider variety of olefin isomers. For instance, the hydroformylation of a C12 olefin stream derived from an FT process can yield C13 alcohols. windows.net Sasol's SAFOL® 23 Alcohol is an example of a product derived from Fischer-Tropsch olefins, consisting of approximately 55% C12 and 45% C13 carbon chain isomers. windows.net

Table 2: Production of C12-C13 Alcohols via Fischer-Tropsch Synthesis and Oxo Process

| Stage | Description | Key Reactants | Catalyst | Product | Reference |

| 1. Fischer-Tropsch | Synthesis of hydrocarbons from syngas | Carbon Monoxide, Hydrogen | Iron or Cobalt-based | Olefins (e.g., C11-C12) | nih.govmdpi.com |

| 2. Hydroformylation | Addition of a formyl group and hydrogen to an olefin | Olefins, Carbon Monoxide, Hydrogen | Cobalt or Rhodium-based | Aldehydes | windows.net |

| 3. Hydrogenation | Reduction of aldehydes to alcohols | Aldehydes, Hydrogen | Nickel or Copper-based | C12-C13 Alcohols | windows.net |

Structure

3D Structure of Parent

Properties

CAS No. |

75782-86-4 |

|---|---|

Molecular Formula |

C13H30O |

Molecular Weight |

202.38 g/mol |

IUPAC Name |

dodecan-1-ol;methane |

InChI |

InChI=1S/C12H26O.CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;1H4 |

InChI Key |

WWYHAQDAMPXWSI-UHFFFAOYSA-N |

SMILES |

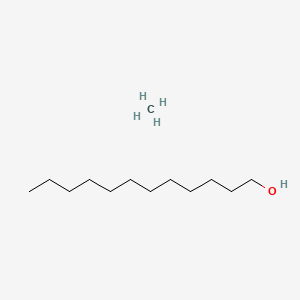

C.CCCCCCCCCCCCO |

Canonical SMILES |

C.CCCCCCCCCCCCO |

Other CAS No. |

75782-86-4 |

physical_description |

Liquid |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Sustainable and Green Chemistry Approaches in C12 13 Alcohol Production

Microbial Biosynthesis Pathways

Microbial cell factories, particularly engineered strains of bacteria and yeast, have emerged as promising platforms for the production of fatty alcohols. frontiersin.org These systems leverage the cell's natural fatty acid synthesis pathways, redirecting metabolic flux towards the desired alcohol products.

Escherichia coli is a well-studied and commonly engineered microorganism for the production of oleochemicals, including fatty alcohols. oup.comfrontiersin.org Genetic modifications are introduced to enhance the production of fatty acid precursors and to introduce the enzymatic machinery necessary for alcohol synthesis. Key engineering strategies include:

Blocking Competing Pathways: Deletion of genes involved in fatty acid degradation, such as fadE (encoding acyl-CoA dehydrogenase), prevents the breakdown of fatty acid intermediates, thereby increasing their availability for alcohol synthesis. oup.com

Overexpression of Key Enzymes: Increasing the expression of enzymes that pull metabolic flux towards fatty alcohol production is a common strategy. oup.com

The conversion of fatty acids to fatty alcohols in engineered microbes is typically a two-step enzymatic process. researchgate.net

Activation of Fatty Acids: Free fatty acids are first converted into their activated form, fatty acyl-CoAs, by the enzyme Acyl-CoA Synthase (also known as fatty acyl-CoA ligase). In E. coli, this enzyme is encoded by the fadD gene. nih.govigem.org The overexpression of fadD is a critical step to increase the intracellular pool of fatty acyl-CoAs, the direct precursors for alcohol synthesis. igem.orgpnas.org The choice of the acyl-CoA synthase can influence the chain length specificity of the final product.

Reduction to Alcohols: The fatty acyl-CoAs are then reduced to fatty alcohols by a fatty acyl-CoA reductase (FAR) enzyme. nih.govnih.gov These enzymes are often sourced from other organisms and expressed heterologously in E. coli. The substrate specificity of the chosen FAR is a major determinant of the carbon chain length of the produced fatty alcohols.

The combination of different thioesterases (which produce free fatty acids from acyl-ACPs) and FARs with varying chain-length specificities allows for the targeted production of specific fatty alcohols, including C12 and C14. nih.govresearchgate.net

A significant advantage of microbial biosynthesis is its ability to utilize renewable feedstocks. frontiersin.org Engineered microorganisms are typically cultivated on simple sugars like glucose, which are derived from sources such as corn or sugarcane. Research is also actively exploring the use of lignocellulosic biomass, a non-food feedstock derived from agricultural and forestry waste, for the production of fatty alcohols. mdpi.com This approach further enhances the sustainability profile of the production process. The use of these feedstocks positions microbial synthesis as a viable route for producing "green" C12-13 alcohols. frontiersin.org

Table 3: Research Findings in Microbial Production of C12/C14 Alcohols

| Engineered Host | Key Genetic Modifications | Feedstock | Titer of C12/C14 Alcohols | Reference |

| E. coli | Overexpression of thioesterase, fatty acyl-CoA reductase (FAR), and acyl-CoA synthetase (ACS) | Glucose | Up to 1.65 g/L (C12 and C14) | nih.gov |

| E. coli | Expression of 'tesA, sfp, car, and ahr | Glucose | 350 mg/L total fatty alcohols | frontiersin.org |

| Saccharomyces cerevisiae | Overexpression of a mouse FAR, deletion of competing pathways (DGA1, HFD1, ADH6), overexpression of mutant acetyl-CoA carboxylase | Glucose | 1.2 g/L total fatty alcohols | |

| Saccharomyces cerevisiae | Same as above | Lignocellulosic hydrolysates (switchgrass, sorghum) | 0.7 g/L total fatty alcohols |

Enzymatic Catalysis and Selectivity (e.g., Acyl-CoA Synthase, FadD)

Green Solvents and Process Intensification in Synthesis

In the pursuit of more sustainable chemical manufacturing, significant research has been directed toward the development of environmentally benign and efficient synthetic routes for commercially important compounds like C12-13 alcohols. This involves the adoption of green solvents that minimize environmental impact and process intensification techniques that enhance reaction rates, yields, and energy efficiency. Key advancements in this area include the use of ionic liquids and supercritical fluids as alternative reaction media, and the application of microwave and ultrasonic irradiation to accelerate chemical transformations.

Green Solvents in Alcohol Synthesis

Traditional organic solvents are often volatile, toxic, and difficult to dispose of, prompting the exploration of greener alternatives. wiley-vch.de For the synthesis of long-chain alcohols, supercritical fluids and ionic liquids have emerged as promising options.

Supercritical Fluids (SCFs): Supercritical fluids, such as carbon dioxide (scCO₂), exist above their critical temperature and pressure, exhibiting properties of both liquids and gases. acs.org scCO₂ is particularly attractive as a green solvent because it is non-toxic, non-flammable, inexpensive, and easily removed from the reaction mixture. acs.org In the context of C12-13 alcohol production, SCFs have been successfully employed in the hydrogenation of fatty acid methyl esters (FAMEs). rsc.org Research has shown that using a binary fluid system of hydrogen and scCO₂ for the reduction of FAMEs can lead to high and rapid conversions at elevated temperatures. rsc.org While supercritical propane (B168953) has also been studied and can offer higher throughput, scCO₂ provides the advantage of forming virtually no alkane by-products. rsc.org

Table 1: Comparison of Supercritical Media for the Reduction of Fatty Acid Methyl Esters (FAMEs) to Fatty Alcohols

| Supercritical Medium | Advantages | Disadvantages/By-products | Research Finding |

|---|---|---|---|

| H₂/CO₂ | Environmentally compatible, non-flammable, achieves high conversion to alcohols. rsc.org | Lower throughput compared to propane systems. rsc.org | Allows for the highest potential conversion to alcohols with virtually no alkane formation. rsc.org |

| H₂/C₃H₈ (Propane) | Higher rate of conversion and greater throughput (e.g., 3 times more alcohol in 2/3 of the time compared to H₂/CO₂). rsc.org | Formation of significant amounts of C16 and C18 n-alkanes as by-products. rsc.org | Results in the highest production of fatty alcohol per unit of time. rsc.org |

Source: Adapted from Andersson, M. B. O., King, J. W., & Blomberg, L. G. (2000). rsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. Their negligible vapor pressure and high thermal stability make them environmentally friendly alternatives to volatile organic solvents. researchgate.net In the synthesis of C12-13 alcohols via the hydroformylation of C11-C12 olefins, ionic liquids have been shown to be highly effective media. pku.edu.cnifpenergiesnouvelles.fr They can dissolve the homogeneous catalyst (e.g., rhodium or cobalt complexes), creating a biphasic system where the organic products are easily separated by decantation, and the catalyst-containing ionic liquid phase can be recycled multiple times without significant loss of activity. pku.edu.cnifpenergiesnouvelles.fr The use of halogen-free ionic liquids has been reported to result in higher activity and selectivity for the desired linear aldehydes, which are the precursors to primary alcohols. pku.edu.cn

Process Intensification Techniques

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Microwave and ultrasonic irradiation are two key technologies in this field.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov This rapid, localized heating can lead to higher yields and purities compared to conventional heating methods. nih.govscirp.org In the synthesis of long-chain esters, a reaction analogous to steps in certain alcohol production pathways, microwave irradiation has been shown to reduce synthesis times significantly. mdpi.com For example, esterification reactions that require 30-65 hours under conventional heating can achieve yields greater than 90% in just 10-20 minutes with microwave assistance. mdpi.com This approach aligns with green chemistry principles by offering a more sustainable pathway for chemical production. nih.gov

Ultrasonic-Assisted Synthesis: The application of ultrasound in chemical synthesis, known as sonochemistry, enhances reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extreme temperatures and pressures, intensifying mass transfer and accelerating reactions. biointerfaceresearch.com Ultrasound-assisted esterification and transesterification of oils to produce fatty acid esters (precursors for fatty alcohols) have demonstrated significant rate enhancements. csic.es Studies have shown that ultrasound can reduce reaction times, allow for lower reaction temperatures, and increase product yields compared to traditional methods. biointerfaceresearch.comcsic.es For instance, in biodiesel production from inedible olive oil, ultrasound-assisted transesterification achieved a yield of 92.69% in 30 minutes, compared to 77.28% in 120 minutes for the traditional magnetic stirrer method. csic.es

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Transesterification

| Parameter | Traditional-Assisted (Magnetic Stirrer) | Ultrasound-Assisted |

|---|---|---|

| Reaction Time | 120 min | 30 min |

| Biodiesel Yield | 77.28% | 92.69% |

| Energy Consumption | 2.17 kWh/kg | 4.775 kWh/kg |

Source: Adapted from Gole and Gogate (2022). csic.es

Chemical Reactivity and Derivatization of C12 13 Alcohols

Ethoxylation Chemistry

Ethoxylation involves the addition of ethylene (B1197577) oxide to the C12-13 alcohol in a reaction that is typically highly exothermic. wikipedia.org This process yields alcohol ethoxylates, a major class of non-ionic surfactants used extensively in detergents, cleaners, cosmetics, and various industrial processes. pharcos.co.inheraproject.com The reaction proceeds by blowing ethylene oxide gas through the liquid alcohol at elevated temperatures (around 180°C) and pressures (1-2 bar). wikipedia.org The general chemical equation for this reaction is:

R-OH + n(C₂H₄O) → R-(OC₂H₄)nOH

Where R represents the C12-13 alkyl chain and 'n' is the number of ethylene oxide units added. windows.net

Reaction Mechanisms and Kinetics of Ethylene Oxide Addition

The addition of ethylene oxide to C12-13 alcohols is a stepwise process that can be catalyzed by either acids or bases. erasm.orggloballcadataaccess.org The choice of catalyst profoundly impacts the reaction mechanism, kinetics, and the final product distribution. acs.org

Alkaline Catalysts:

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are most commonly used for producing detergent-range alcohol ethoxylates. erasm.orggloballcadataaccess.org The reaction mechanism under basic conditions is an anionic polymerization. Initially, the catalyst deprotonates the alcohol, forming a highly nucleophilic alkoxide anion. globallcadataaccess.orggoogle.com This alkoxide then attacks the electrophilic carbon atom of the ethylene oxide ring, causing it to open and form a new, longer-chain alkoxide. This process repeats, adding more ethylene oxide units. google.com

Basic catalysts typically lead to a broad distribution of ethoxymers, often described by a Poisson-like or Flory distribution. This is because the newly formed ethoxylated alcohols can also be deprotonated and react further with ethylene oxide, sometimes even more readily than the initial alcohol. wikipedia.org While effective, alkaline catalysis can result in a higher concentration of unreacted alcohol in the final product. acs.org

Acidic Catalysts:

Acidic catalysts, such as boron trifluoride (BF₃), tin tetrachloride, and certain solid acids like phosphotungstic acid, can also be employed for ethoxylation. erasm.orgacs.org The mechanism under acidic conditions is cationic. The catalyst first protonates the oxygen atom of the ethylene oxide ring, making it more susceptible to nucleophilic attack by the alcohol.

Acid-catalyzed reactions are known to produce a narrower range of ethoxymers compared to alkaline catalysis. google.com However, they are also more prone to generating undesirable byproducts, which can complicate purification and impact product quality. acs.orggoogle.com

| Catalyst Type | Mechanism | Product Distribution | Key Characteristics |

| Alkaline (e.g., KOH, NaOH) | Anionic | Broad (Poisson-like) | Commonly used for detergents; may leave unreacted alcohol. erasm.orggloballcadataaccess.orgacs.org |

| Acidic (e.g., BF₃, SnCl₄) | Cationic | Narrow | Produces a more targeted ethoxymer range but can lead to more byproducts. erasm.orgacs.orggoogle.com |

This table provides a comparative overview of alkaline and acidic catalysts in the ethoxylation of C12-13 alcohols.

The rate of the ethoxylation reaction is influenced by several factors, including temperature, pressure, catalyst concentration, and the rate of ethylene oxide addition. swinburne.edu.auswinburne.edu.au The process is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org

Selectivity, which refers to the distribution of different ethoxymer chain lengths in the final product, is a critical parameter. For many surfactant applications, a narrow distribution is desirable to optimize properties like solubility and surface tension reduction. google.com The choice of catalyst is the primary means of controlling selectivity. acs.org Advanced catalytic systems, including certain heterogeneous catalysts, have been developed to achieve narrower ethoxylate distributions than traditional alkaline catalysts.

A significant side reaction in ethoxylation is the formation of polyethylene (B3416737) glycol (PEG). acs.org PEG is formed when ethylene oxide reacts with water, which may be present as an impurity in the alcohol feedstock or introduced with the catalyst. globallcadataaccess.orggoogle.com The reaction can also be initiated by the hydroxyl group of an already formed PEG chain. dynaglycolsindia.com

Acidic catalysts tend to produce higher levels of PEG compared to alkaline catalysts. acs.org The formation of PEG is generally undesirable as it does not contribute to the surfactant properties of the final product and can be difficult to separate. google.com To mitigate PEG formation, it is crucial to use dry reactants and purge the reactor with an inert gas like nitrogen to remove any traces of water before starting the ethoxylation. globallcadataaccess.org Additionally, controlling reaction conditions and choosing a more selective catalyst can minimize the formation of this and other byproducts like dialkyl ethers and glycols. acs.orggoogle.com One of the most concerning byproducts is 1,4-dioxane, a potential human carcinogen, which can form during the ethoxylation process. wikipedia.orgpuracy.com

Reaction Rate and Selectivity Control

Reactor Design and Process Modeling in Ethoxylation

The industrial production of ethoxylates is predominantly carried out in batch or semi-batch reactors due to the high exothermicity and reactivity of ethylene oxide. aidic.itnicl.it However, there is growing interest in continuous reactor systems to improve safety, productivity, and process control. aidic.itnicl.it

Semibatch Reactors: In a typical semibatch process, the this compound and catalyst are charged into the reactor, which is then heated and purged. Ethylene oxide is then fed into the reactor at a controlled rate while the temperature is maintained through cooling systems. aidic.itnicl.it Widely used industrial reactors for this process include stirred tank reactors, Venturi loop reactors, and spray tower loop reactors. nicl.itresearchgate.net

Stirred Tank Reactors: These are conventional reactors where the ethylene oxide is dispersed into the liquid alcohol phase via an agitator. researchgate.netresearchgate.net

Venturi Loop Reactors: In this design, a liquid jet creates a vacuum that draws in and disperses the ethylene oxide gas, offering enhanced mass transfer and safety compared to stirred tanks. researchgate.netfrontiersin.org Loop reactors are often preferred for ethoxylation to minimize the risk of gas-phase decomposition of ethylene oxide. researchgate.net

Spray Tower Loop Reactors: Here, the liquid alcohol is sprayed into a gaseous ethylene oxide atmosphere, creating a large interfacial area for reaction. nicl.itresearchgate.net

Continuous Reactor Systems: Continuous reactors, such as microreactors and falling film reactors, offer advantages like high heat and mass transfer rates, which are beneficial for highly exothermic reactions like ethoxylation. aidic.itnicl.it These systems can provide better temperature control and potentially higher productivity. aidic.it The Enhanced Loop Reactor (ELR) is an advanced design that combines the features of both Venturi and spray loop reactors, offering high flexibility and efficiency, especially for producing highly ethoxylated products. frontiersin.orgfrontiersin.orgresearchgate.net

| Reactor Type | Dispersed Phase | Key Features |

| Stirred Tank Reactor | Gas (Ethylene Oxide) | Conventional design with mechanical agitation. researchgate.netresearchgate.net |

| Venturi Loop Reactor | Gas (Ethylene Oxide) | Enhanced mass transfer and safety through a Venturi ejector. researchgate.netfrontiersin.org |

| Spray Tower Loop Reactor | Liquid (Alcohol) | Large interfacial area created by spraying liquid into a gas phase. nicl.itresearchgate.net |

| Enhanced Loop Reactor | Hybrid | Combines advantages of Venturi and spray loop designs for high flexibility. frontiersin.orgfrontiersin.orgresearchgate.net |

This table summarizes the characteristics of different reactor types used in the ethoxylation of C12-13 alcohols.

Mass Transfer and Kinetic Rate Interplay

In many industrially significant reactions involving C12-13 alcohols, such as ethoxylation, the interplay between mass transfer and kinetic rates is a critical factor that governs the reaction's efficiency and the final product distribution. Ethoxylation, the reaction of these alcohols with ethylene oxide to form nonionic surfactants, is a prime example.

The rate of these multiphase reactions can be limited by the transport of reactants across phase boundaries (mass transfer) or by the intrinsic speed of the chemical reaction (kinetics). For instance, in a liquid-liquid or gas-liquid ethoxylation process, the ethylene oxide must first dissolve in the liquid alcohol phase before it can react.

Key factors influencing this interplay include:

Catalyst Type: The choice of catalyst significantly impacts both kinetics and mass transfer. Basic catalysts like potassium hydroxide (KOH) often lead to a broader distribution of ethoxymers, which aligns with Flory's statistical model. In contrast, heterogeneous catalysts can offer narrower distributions and reduce the amount of unreacted alcohol. Acidic catalysts may favor different reaction mechanisms, potentially increasing the formation of byproducts like polyethylene glycol (PEG).

Agitation and Mixing: Vigorous mixing enhances the interfacial area between phases, thereby increasing the mass transfer rate of ethylene oxide into the alcohol phase. Inadequate mixing can lead to mass transfer limitations, where the reaction rate is slowed down by the slow diffusion of reactants.

Research Findings:

Studies on the kinetics of alcohol oxidation have shown that the reaction order can vary. For instance, the oxidation of ethanol (B145695) has been reported to follow pseudo-first-order kinetics, being first order with respect to both the substrate and the oxidant under certain conditions. ijsr.net While long-chain alcohols often follow pseudo-first-order kinetics, shorter-chain alcohols might exhibit more complex kinetic profiles. ijsr.net

The interplay is also evident in glycidyl (B131873) ether synthesis, where the slow addition of epichlorohydrin (B41342) is necessary to control the exothermic reaction, indicating that the intrinsic reaction rate can be very high and needs to be managed to prevent runaway reactions and ensure safety. wikipedia.orgwikipedia.org

Oxidation Reactions

The primary alcohol functional group in C12-13 alcohols can be oxidized to yield aldehydes and further to carboxylic acids. libretexts.orgsavemyexams.com This transformation is a fundamental process for producing valuable derivatives.

Conversion to Carboxylic Acids (e.g., Lauric, Tridecanoic Acids)

Under strong oxidizing conditions, C12-13 primary alcohols are converted to their corresponding carboxylic acids: lauric acid (from C12 alcohol) and tridecanoic acid (from C13 alcohol). These fatty acids are important intermediates in the production of lubricants and surfactants.

The general reaction can be represented as: R-CH₂OH + [O] → R-COOH + H₂O

For example, the oxidation of lauryl alcohol (C12) can yield lauric acid quantitatively. csic.es Studies have shown that with a sufficient amount of oxygen (1 mol O₂ per mol of alcohol), a 96% yield of lauric acid can be achieved in 2 hours. csic.es Similarly, tridecanoic acid can be prepared through the oxidation of the corresponding C13 alcohol. A laboratory method involves the permanganate (B83412) oxidation of 1-tetradecene (B72687) to produce tridecanoic acid. wikipedia.org

Catalytic Systems for Selective Oxidation (e.g., KMnO₄, CrO₃)

A variety of oxidizing agents can be employed to convert primary alcohols to carboxylic acids. The choice of the catalytic system is crucial for achieving high selectivity and yield. libretexts.org

Commonly used catalytic systems include:

Potassium Permanganate (KMnO₄): A powerful oxidizing agent that can effectively oxidize primary alcohols to carboxylic acids. mychemblog.commasterorganicchemistry.com The reaction is often carried out in acidic or basic aqueous solutions. mychemblog.com While efficient, KMnO₄ can sometimes lead to overoxidation and cleavage of carbon-carbon bonds if not carefully controlled. libretexts.org For complete oxidation, the reaction may require heating.

Chromium Trioxide (CrO₃): Often used in an acidic medium (e.g., with sulfuric acid, known as the Jones reagent), CrO₃ is a classic and effective reagent for oxidizing primary alcohols to carboxylic acids. libretexts.orgresearchgate.net The reaction proceeds via the formation of a chromate (B82759) ester intermediate. libretexts.org To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde, heating under reflux with an excess of the oxidizing agent is typically employed. libretexts.org To mitigate the environmental concerns associated with chromium waste, methods using CrO₃ supported on silica (B1680970) have been developed, which also helps in preventing product contamination. researchgate.net

Table of Oxidation Findings:

| Alcohol | Oxidizing System | Product | Yield | Reference |

| Lauryl Alcohol (C12) | O₂ | Lauric Acid | 96% | csic.es |

| Long-chain alcohols | Jones Reagent (CrO₃/H₂SO₄) | Long-chain carboxylic acids | >90% | researchgate.net |

| Primary Alcohols | Acidified K₂Cr₂O₇ | Carboxylic Acids | N/A | savemyexams.comlibretexts.org |

| Primary Alcohols | KMnO₄ | Carboxylic Acids | N/A | mychemblog.commasterorganicchemistry.com |

Glycidyl Ether Synthesis

C12-13 alcohols are key raw materials for the synthesis of C12-13 alkyl glycidyl ethers. These ethers are primarily used as reactive diluents to reduce the viscosity of epoxy resins, which are then formulated into coatings, adhesives, and sealants. wikipedia.orgatamanchemicals.com

Reaction with Epichlorohydrin and Catalyst Systems (e.g., Lewis Acid Catalysis)

The synthesis of glycidyl ethers from C12-13 alcohols is typically a two-step process. The first step involves the reaction of the alcohol with epichlorohydrin in the presence of a catalyst. wikipedia.orggoogle.com

Reaction Step 1: Halohydrin Formation R-OH + Epichlorohydrin --(Catalyst)--> R-O-CH₂-CH(OH)-CH₂Cl

This initial reaction is an addition ring-opening of the epoxide ring of epichlorohydrin. google.comgoogle.com Lewis acids are commonly used as catalysts for this step. wikipedia.orgwikipedia.orggoogle.com Examples of Lewis acid catalysts include tin(IV) chloride (SnCl₄), boron trifluoride (BF₃), and salts of trifluoromethanesulfonic acid. google.comchalmers.segoogleapis.comgoogle.com The slow addition of epichlorohydrin is crucial to control the exothermic nature of this reaction. wikipedia.orgwikipedia.org

A combination of Lewis acid catalysts, such as using AlCl₃, SnCl₄, or ZnCl₂ initially, followed by the addition of BF₃·Et₂O, has been shown to improve the reaction, leading to a higher epoxy value in the final product and less residual fatty alcohol. google.comscribd.com

Dehydrochlorination Processes

The second step in the synthesis is the dehydrochlorination of the intermediate halohydrin. This is a ring-closing reaction that forms the final glycidyl ether. google.comgoogle.com

Reaction Step 2: Dehydrochlorination R-O-CH₂-CH(OH)-CH₂Cl + NaOH → R-O-CH₂-CH(O)CH₂ + NaCl + H₂O

This step is typically carried out using a strong base, most commonly sodium hydroxide (NaOH). google.comgoogle.com The process results in the formation of the desired this compound glycidyl ether, with sodium chloride and water as byproducts. wikipedia.orgwikipedia.org Phase-transfer catalysts, such as tetra-alkylammonium halides, can also be employed in this stage, particularly when dealing with two-phase reaction systems, to improve the reaction efficiency. googleapis.comdss.go.th The quality of the final product is often assessed by measuring its epoxy equivalent weight. wikipedia.orgwikipedia.org

Esterification Reactions

C12-13 alcohols, a blend primarily composed of dodecanol (B89629) (C12) and tridecanol (B155529) (C13), readily undergo esterification reactions. This classic organic reaction involves the condensation of an alcohol with a carboxylic acid, an acid anhydride (B1165640), or an acid chloride to form an ester and water. chemguide.co.uk The reaction is typically reversible and requires a catalyst to proceed at a practical rate. chemguide.co.uk The general equation for the esterification of an alcohol (R'-OH) with a carboxylic acid (R-COOH) is:

R-COOH + R'-OH ⇌ R-COOR' + H₂O chemguide.co.uk

For C12-13 alcohols, the 'R'' group represents the C12 to C13 alkyl chains. These long-chain alcohols can be reacted with a wide variety of carboxylic acids to produce esters with diverse properties and applications, such as emollients, lubricants, and surfactants. labinsights.nlatamanchemicals.comatamanchemicals.com The reactivity and final yield of the esterification are influenced by several factors, including the type of catalyst, reaction temperature, pressure, and the structure of both the alcohol and the carboxylic acid. researchgate.netajgreenchem.comsrce.hr

Catalytic Approaches

Various catalytic systems have been developed to enhance the efficiency of esterification for long-chain alcohols. These can be broadly categorized into chemical and enzymatic catalysts.

Chemical Catalysis: Traditional methods often employ strong mineral acids like concentrated sulfuric acid as catalysts. chemguide.co.uksrce.hr However, research has explored a range of other chemical catalysts to improve yields and reduce side reactions.

Metal Salts: A study screening various multivalent metal salts found that ferric chloride hexahydrate (FeCl₃·6H₂O) was a highly effective catalyst for the esterification of primary C10–C18 fatty acids and alcohols. researchgate.netacs.org Using an equimolar mixture of reactants, quantitative yields were achieved in the presence of this catalyst. researchgate.netacs.org The proposed mechanism suggests that a cationic cluster formed by the hydrolysis of the ferric cation is the active catalytic species. researchgate.netacs.org

Solid Acid Catalysts: To overcome issues associated with corrosive and difficult-to-separate liquid acid catalysts, solid acid catalysts have been investigated. A glycerol-based SO₃H-carbon catalyst has been shown to be highly efficient for the solvent-free esterification of long-chain fatty acids and alcohols, producing wax esters with excellent conversion and selectivity at moderate temperatures (90 °C). ajgreenchem.com Other solid catalysts like Amberlyst-15 and sulfonated silica have also been used for the esterification of fatty acids such as lauric acid (C12) with various alcohols. csic.es

Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for esterification due to their high selectivity and operation under mild conditions, which prevents the degradation of starting materials and reduces side reactions. dss.go.thresearchgate.net

Immobilized Lipases: Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme IM (from Rhizomucor miehei), are commonly employed. dss.go.thresearchgate.net These biocatalysts have been successfully used in the synthesis of various esters, including those from dihydroxystearic acid and monohydric alcohols like 1-dodecanol. dss.go.th

Reaction Kinetics: Studies on the enzymatic esterification of long-chain fatty acids and alcohols have found that the reaction often follows Michaelis-Menten kinetics. researchgate.net The efficiency of the reaction can be influenced by the chain length of the alcohol, with research showing varied conversion rates for alcohols from 1-octanol (B28484) to 1-octadecanol when reacted with dihydroxystearic acid. dss.go.th Microwave irradiation has also been explored to accelerate enzymatic esterification, showing up to a 6.5-fold increase in initial reaction rates for the synthesis of alkyl benzoate (B1203000) esters. researchgate.net

Detailed Research Findings

Research into the esterification of C12-13 alcohols and related long-chain alcohols has yielded specific data on reaction conditions and outcomes for producing various types of esters.

Synthesis of Wax Esters: Wax esters are formed from long-chain fatty acids and long-chain fatty alcohols. labinsights.nl Solvent-free synthesis of wax esters with carbon chains ranging from C₂₆ to C₃₈ has been achieved through the esterification of acids like lauric acid (C₁₂:₀) and myristic acid (C₁₄:₀) with long-chain alcohols. ajgreenchem.com

Synthesis of Alkyl Benzoates: C12-15 alkyl benzoates are produced by the esterification of C12-15 alcohols with benzoic acid. atamanchemicals.com These esters are widely used in personal care products. atamanchemicals.com The reaction can be catalyzed enzymatically using lipases to produce esters like n-hexyl benzoate and other alkyl benzoates. researchgate.net The hydrolysis of C12-15 alkyl benzoates has also been studied, with results showing degradation rates of about 27% in acidic medium and 40% in a low alkaline-enzyme medium after a few hours. europa.eu

Synthesis of Other Esters: C12-13 alcohols are also used to create other specialty esters. For example, C12-13 alkyl lactate (B86563) is formed from the esterification of C12-13 alcohols with lactic acid. atamanchemicals.com Similarly, C12-13 alkyl ethylhexanoate is the ester of C12-13 alcohols and 2-ethylhexanoic acid, produced via Fischer-type esterification. cir-safety.org

The following tables provide a summary of research findings on the esterification of long-chain alcohols, including those in the C12-13 range.

Table 1: Catalyst Performance in Long-Chain Alcohol Esterification

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | C10–C18 fatty acids and alcohols | Most active among screened metal salts; quantitative yields obtained from equimolar mixtures. | researchgate.netacs.org |

| SO₃H-Carbon (glycerol-based) | Long-chain fatty acids and alcohols | Efficient for solvent-free synthesis of wax esters with excellent conversion at 90°C. | ajgreenchem.com |

| Novozym 435 (immobilized lipase) | Methyl benzoate and various alcohols (n-butanol to n-octanol) | Most active enzyme among those screened for transesterification under microwave irradiation. Optimal conversion of 97% at 60°C in 6 hours for n-hexyl benzoate. | researchgate.net |

| Lipozyme IM (immobilized lipase) | Dihydroxystearic acid and C8-C18 alcohols (including 1-dodecanol) | Successfully catalyzed esterification under mild conditions (30°C). Conversion rates depended on alcohol chain length. | dss.go.th |

| Sulfuric Acid (H₂SO₄) | Dodecanedioic acid and C2-C12 alcohols | Used as a standard acid catalyst for synthesizing diester lubricants at 120–130°C. | srce.hr |

Table 2: Examples of Esterification Reactions with C12-C13 Range Alcohols

| Ester Product | Alcohol Reactant(s) | Acid Reactant(s) | Catalyst/Conditions | Reported Outcome/Yield | Reference |

|---|---|---|---|---|---|

| Lauryl Laurate (Wax Ester) | 1-Dodecanol (Lauryl alcohol) | Lauric Acid | SO₃H-Carbon catalyst, 90°C, 5-10 h, solvent-free | Excellent conversion and selectivity reported. | ajgreenchem.com |

| C12-15 Alkyl Benzoate | C12-15 Alcohols | Benzoic Acid | Typically via transesterification or direct esterification. Biocatalytic processes have been developed. | Used to improve texture and stability in formulations. Hydrolysis rates studied. | atamanchemicals.comeuropa.eucir-safety.org |

| Di(dodecyl) dodecanedioate | 1-Dodecanol | Dodecanedioic Acid | H₂SO₄ (2 wt%), 120–130 °C, 4 h | Synthesized as a potential lubricant base stock. | srce.hr |

| Dodecyl p-Coumarate | 1-Dodecanol | Ethyl p-coumarate (via transesterification) | Novozym 435, 75°C, 24 h, reduced pressure | Achieved a 30% yield after purification. | mdpi.com |

| C12-13 Alkyl Lactate | C12-13 Alcohols | Lactic Acid | Esterification process | Results in a polar emollient used to reduce tackiness in formulations. | atamanchemicals.com |

| C12-13 Alkyl Ethylhexanoate | C12-13 Alcohols | 2-Ethylhexanoic Acid | Classical Fischer-type esterification | Functions as a skin conditioning agent (emollient). | cir-safety.org |

Advanced Analytical Methodologies for C12 13 Alcohol Characterization

Chromatographic Techniques for Compositional Analysis

Chromatography is a fundamental tool for separating the complex mixture of components found in C12-13 alcohol.

For instance, the analysis of long-chain fatty alcohols can be achieved by examining the fragmentation patterns of their derivatives. nih.gov The relative amounts of different isomers can be determined by integrating the areas of their corresponding peaks in the gas chromatogram. oup.com

Table 1: Illustrative GC-MS Data for a this compound Sample

| Retention Time (min) | Identified Isomer | Relative Abundance (%) |

| 10.2 | n-Dodecanol (C12) | 45.3 |

| 10.5 | Branched C12 Alcohol Isomer 1 | 5.1 |

| 10.8 | Branched C12 Alcohol Isomer 2 | 2.4 |

| 11.5 | n-Tridecanol (C13) | 38.9 |

| 11.8 | Branched C13 Alcohol Isomer 1 | 6.2 |

| 12.1 | Branched C13 Alcohol Isomer 2 | 2.1 |

This table is for illustrative purposes and actual results will vary based on the specific sample and analytical conditions.

High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for analyzing less volatile derivatives of this compound, such as ethoxylates. nih.govnih.gov When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC can effectively separate and quantify compounds that lack a UV chromophore, which is common for fatty alcohols and their derivatives. labmanager.com

The ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. labmanager.com This provides a response that is more uniform for different compounds compared to UV detection, making it suitable for quantifying the oligomer distribution in ethoxylated alcohols. nih.govchromatographyonline.com Reversed-phase HPLC with ELSD is a common approach for separating these derivatives based on their hydrophobicity. nih.gov

Table 2: Example HPLC-ELSD Analysis of this compound Ethoxylates

| Elution Time (min) | Component | Detector Response (Area Units) |

| 5.4 | C12 Alcohol | 15,200 |

| 6.1 | C13 Alcohol | 13,800 |

| 8.2 | This compound + 1 EO | 25,600 |

| 9.5 | This compound + 2 EO | 32,100 |

| 10.8 | This compound + 3 EO | 28,900 |

This table is a representative example. EO refers to ethylene (B1197577) oxide units.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a valuable technique for characterizing the distribution of oligomers and any potential polymeric impurities in this compound and its derivatives. theanalyticalscientist.com GPC separates molecules based on their size in solution. chromatographyonline.com Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. chromatographyonline.com This method is particularly useful for analyzing ethoxylated alcohols to determine the distribution of ethylene oxide chain lengths. theanalyticalscientist.com By hydrolyzing the ester linkages in certain derivatives, the resulting polyglycerol distribution can be analyzed by GPC. google.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., ELSD)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure of the this compound isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules, including the isomers of this compound. researchgate.net Both ¹H and ¹³C NMR can be used to differentiate between constitutional isomers by analyzing chemical shifts, peak multiplicities, and integration. azom.comacs.orgmagritek.com

In ¹³C NMR, the number of peaks corresponds to the number of unique carbon environments in the molecule. libretexts.orgsavemyexams.comdocbrown.info For example, propan-1-ol and propan-2-ol, two simple alcohol isomers, can be easily distinguished by the number of signals in their ¹³C NMR spectra. savemyexams.com This principle extends to the more complex mixture of C12-13 alcohols, where different branched and linear isomers will exhibit distinct ¹³C NMR spectra. azom.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. azom.com

¹H NMR provides information on the different proton environments and their connectivity through spin-spin coupling. libretexts.org The chemical shift of the proton attached to the hydroxyl-bearing carbon is a key indicator, and the splitting patterns of adjacent protons can help determine the branching structure. libretexts.orgnih.gov

Electrophoretic Separation Methods for Derivatives (e.g., Alcohol Ethoxylates)

Capillary electrophoresis (CE) has emerged as a highly efficient separation technique for characterizing derivatives of this compound, such as alcohol ethoxylates. acs.orgresearchgate.net These methods offer rapid analysis and high resolution. acs.orgresearchgate.net

Different modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. researchgate.netresearchgate.net For non-ionic surfactants like alcohol ethoxylates, derivatization is often necessary to introduce a charge and a UV-active chromophore, allowing for detection and electrophoretic mobility. nih.govacs.org For instance, derivatization with phthalic anhydride (B1165640) or phenyl isocyanate has been successfully used. acs.orgresearchgate.net

Capillary gel electrophoresis (CGE) has also been applied to separate ethoxylated surfactants, resolving oligomer distributions with high resolution. capes.gov.br These electrophoretic techniques provide a "fingerprint" of the ethoxylation distribution, which is characteristic of a specific product. acs.org

Capillary Electrophoresis (CE) Variants (e.g., CZE, MEKC)

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool due to its high separation efficiency, speed, and minimal sample and reagent consumption. oiv.intgoogle.com Various CE modes are applicable for the analysis of fatty alcohols and their derivatives.

Capillary Zone Electrophoresis (CZE) , in its fundamental form, separates analytes based on their charge-to-mass ratio. oiv.int Since fatty alcohols are neutral, direct analysis by CZE is not feasible. However, derivatization to introduce a charged moiety allows for their separation. For instance, derivatization of fatty alcohol ethoxylates with agents like 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMPTS) imparts a positive charge, enabling their separation and UV detection. To manage the analysis of these cationic derivatives and prevent micelle formation, a low-pH background solution with a high concentration of an organic solvent like acetonitrile (B52724) is often employed.

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that facilitates the separation of neutral analytes by introducing a surfactant into the buffer solution at a concentration above its critical micelle concentration (CMC). canada.camemmert.com This creates a pseudo-stationary phase of micelles. Neutral analytes partition between the aqueous mobile phase and the hydrophobic interior of the micelles, allowing for separation based on their hydrophobicity. canada.ca MEKC is particularly well-suited for separating the different chain lengths and isomers present in this compound mixtures. The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) is common in MEKC applications. canada.ca The separation of hydrophobic compounds can be further optimized by adding organic solvents or cyclodextrins to the running solution. epa.gov

A comparison of key parameters for CZE and MEKC in the context of fatty alcohol analysis is presented below.

| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |

| Separation Principle | Based on differences in electrophoretic mobility (charge-to-mass ratio) of charged analytes. oiv.int | Based on differential partitioning of neutral analytes between an aqueous buffer and a micellar pseudo-stationary phase. canada.ca |

| Applicability to this compound | Requires derivatization to introduce a charge to the neutral alcohol molecules. | Directly applicable to neutral this compound without the need for derivatization. canada.ca |

| Typical Surfactant | Not applicable (surfactants may be used to coat the capillary wall but not as a pseudo-stationary phase). | Sodium Dodecyl Sulfate (SDS) is commonly used to form micelles. canada.ca |

| Optimization Strategies | Adjusting buffer pH, ionic strength, and organic modifier concentration to control electroosmotic flow and analyte mobility. | Modifying surfactant type and concentration, adding organic solvents (e.g., acetonitrile, methanol) or cyclodextrins to enhance resolution. epa.gov |

Hyphenated Techniques and Derivatization Strategies (e.g., LC-MS/MS with Phenyl Isocyanate Derivatization)

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced selectivity and sensitivity for complex mixture analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for the characterization of this compound.

To improve the chromatographic retention and ionization efficiency of fatty alcohols for LC-MS analysis, a derivatization step is often employed. ich.org Phenyl isocyanate (PIC) is a common derivatizing agent that reacts with the hydroxyl group of the alcohols. uchile.cl This derivatization not only facilitates separation but also enhances detection sensitivity, especially when using a UV detector or electrospray ionization mass spectrometry (ESI-MS). uchile.cl

A study detailing the application of LC-MS/MS for the separation of dodecanol (B89629) (C12OH) and its short-chained ethoxylates involved derivatization with PIC. The resulting derivatives were separated on a C18 column using a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. This method, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity, allowing for the precise determination of free alcohol and single ethoxylated homologues.

Below is a table summarizing the analytical conditions for LC-MS/MS analysis of C12 alcohol after derivatization with phenyl isocyanate, based on published research findings.

| Parameter | Condition |

| Derivatizing Agent | Phenyl Isocyanate (PIC) |

| Chromatographic Column | Hypersil Gold C18 RP (100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |

| Elution Program | Gradient: 0 min 40% B, 10 min 60% B, 20 min 100% B, 25 min 100% B |

This approach provides very low limits of detection (LOD), in the range of 0.005 µg/L for C12OH. uchile.cl

Quality Control and Stability Assessment Protocols

Robust quality control (QC) and stability assessment are crucial to ensure the safety and efficacy of this compound in its various applications. QC protocols typically involve a suite of analytical tests to verify the identity, purity, and composition of the material. Stability studies are designed to evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light. memmert.comamsbiopharma.com

Quality Control Protocols:

Standard quality control for fatty alcohols like this compound includes the determination of several key parameters. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary method for determining the carbon chain distribution, which is a critical quality attribute. researchgate.net Other important parameters include acid value, iodine value (for unsaturation), and color. google.comchinesestandard.net

A summary of typical quality control tests for fatty alcohols is provided in the table below.

| QC Parameter | Analytical Method | Purpose | Reference |

| Carbon Chain Distribution | Gas Chromatography (GC-FID) | To determine the percentage of C12, C13, and other alcohol homologues present in the mixture. | researchgate.net |

| Appearance | Visual Check | To ensure the product is a clear liquid. | ggcplc.com |

| Color (APHA) | Visual comparison or instrumental method (e.g., based on ISO 6271-1) | To assess the color of the material against a standard scale. | chinesestandard.netggcplc.com |

| Acid Value | Titration | To quantify the amount of free fatty acids present. | google.comchinesestandard.net |

| Iodine Value | Titration | To determine the degree of unsaturation (double bonds). | google.com |

| Hydroxyl Value | Titration (e.g., according to GB/T 7383-2007) | To determine the concentration of hydroxyl groups, which is related to the average molecular weight. | chinesestandard.net |

| Water Content | Karl Fischer Titration (e.g., according to GB/T 11275) | To measure the amount of water present in the material. | chinesestandard.net |

Stability Assessment Protocols:

Stability testing for this compound, especially when used as an active pharmaceutical ingredient (API) or a critical excipient, should follow internationally recognized guidelines such as those from the International Council for Harmonisation (ICH). ich.orgamsbiopharma.com These guidelines outline the conditions for long-term, intermediate, and accelerated stability studies.

The purpose of these studies is to establish a re-test period or shelf life and recommend storage conditions. sahpra.org.za The stability of the substance is monitored by testing the QC parameters at specified time intervals. For this compound and its ethoxylated derivatives, stability can be affected by factors such as pH, temperature, and the presence of salts, which can lead to phase separation or changes in viscosity. Studies have shown that long-chain alcohol ethoxylates can undergo degradation over time, with the rate increasing with the length of the alkyl chain. epa.gov

The following table outlines the standard ICH stability study conditions. amsbiopharma.comich.org

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

During these stability studies, analytical methods such as GC and HPLC are used to monitor the purity of the this compound and to detect any degradation products. nih.gov

Environmental Fate and Biodegradation of C12 13 Alcohols and Derivatives

Aerobic Microbial Biodegradation Pathways

Under aerobic conditions, C12-13 alcohols and their derivatives are readily broken down by microorganisms. This process is a key factor in preventing their long-term persistence in the environment.

Primary and Ultimate Degradation Mechanisms (e.g., ω-/β-oxidation, Ether Bond Cleavage)

The aerobic biodegradation of C12-13 alcohols and their ethoxylated derivatives involves several key mechanisms. Primary degradation refers to the initial structural change of the parent compound, while ultimate degradation leads to the complete breakdown into carbon dioxide, water, and mineral salts.

A primary pathway for the breakdown of the alkyl chain of these alcohols is ω-oxidation followed by β-oxidation . theic2.orgheraproject.comoup.comresearchgate.netmdpi.com In ω-oxidation, the terminal methyl group of the fatty alcohol is oxidized to a primary alcohol, which is then further oxidized to a carboxylic acid. oup.comresearchgate.net Following this, the process of β-oxidation sequentially shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. oup.commdpi.com

For alcohol ethoxylates, derivatives of C12-13 alcohols, another significant degradation pathway is the cleavage of the ether bond . theic2.orgheraproject.com This can occur through central fission , where the bond between the hydrophobic alkyl group and the hydrophilic polyethylene (B3416737) glycol (PEG) chain is broken. innospecsustainability.comnih.govresearchgate.net This results in the formation of a fatty alcohol and a PEG moiety. innospecsustainability.comnih.gov Another mechanism involves the stepwise shortening of the ethoxylate chain from the end of the molecule. theic2.orgresearchgate.netresearchgate.net The resulting fatty alcohols and PEGs are then further biodegraded. innospecsustainability.comnih.gov

Influence of Alkyl Chain Length and Branching on Biodegradability

The structure of the C12-13 alcohol molecule, specifically its alkyl chain length and degree of branching, significantly influences its biodegradability.

Alkyl Chain Length: Generally, linear alcohols with chain lengths up to C18 are considered readily biodegradable. europa.eu However, the rate of biodegradation can be affected by the chain length. For instance, one study found that a C16 alcohol homologue exhibited a slower rate of decay compared to C12 and C14 homologues. researchgate.net This suggests that within the C12-13 range, biodegradability is typically high.

Branching: The presence of branching in the alkyl chain can slow down the rate of biodegradation compared to their linear counterparts. ontosight.aiexxonmobilchemical.com Highly branched structures may be more resistant to microbial attack. exxonmobilchemical.com However, even branched alcohol ethoxylates can achieve a high level of biodegradability. exxonmobilchemical.com For example, ethoxylates derived from branched C13 alcohols have been reported to be readily biodegradable. santos.com The position and length of the branches are critical factors; for example, mono-branched homologues with short side chains can still undergo primary biodegradation through central cleavage of the ethoxylate chain. industrialchemicals.gov.au

Anaerobic Degradation Mechanisms

In environments devoid of oxygen, such as in some sediments and during anaerobic sewage treatment, the degradation of C12-13 alcohols and their derivatives proceeds through different pathways. While aerobic biodegradation is generally faster, anaerobic processes still contribute significantly to their removal.

Studies on linear alcohol ethoxylates (LAEs) under anaerobic conditions have shown that the primary degradation mechanism involves the stepwise cleavage of the terminal ethoxy unit, which shortens the ethoxy chain. researchgate.net This is in contrast to the central fission mechanism that is more prevalent in aerobic degradation. researchgate.net It is expected that at least 80% removal of alcohol ethoxylates can occur during anaerobic digestion in sewage treatment processes. heraproject.com

Environmental Compartmentalization and Distribution

The physical and chemical properties of C12-13 alcohols and their derivatives dictate how they partition and distribute within the environment.

Adsorption to Soil and Sediment

Due to their hydrophobic nature, C12-13 alcohols and their derivatives have the potential to adsorb to particulate matter in the water, leading to their deposition in sediments. canada.cacanada.ca Similarly, if released to soil, for instance through the application of sewage sludge, they are expected to adsorb to soil particles. canada.ca The soil adsorption coefficient (Koc) for ethoxylated alcohols varies with structure, with values indicating moderate to very strong sorption potential. industrialchemicals.gov.au For example, a C12-14 alcohol ethoxylate with 3 ethylene (B1197577) oxide units has a high octanol/water partition coefficient (log Kow) ranging from 5.03 to 6.11, indicating a tendency to associate with organic matter in soil and sediment. erasm.org However, some assessments suggest that ethoxylated branched C13 alcohol is not likely to strongly sorb to sediments or soil. santos.com

Removal in Wastewater Treatment Systems (e.g., WWTPs, Septic Systems)

Wastewater treatment plants (WWTPs) are highly effective at removing C12-13 alcohols and their derivatives from wastewater. canada.ca Removal is achieved through a combination of biodegradation and adsorption to sludge. heraproject.com

The table below summarizes the removal of C12 and C13 alcohols in a simulated activated sludge test.

| Alcohol | Concentration in Effluent (ng/L) | Concentration in Sludge (µg/g) | % Removal |

| C12 | 18 | 0.6 | 98.6 |

| C13 | 21 | 0.7 | 99.5 |

Data from a study on alcohol ethoxylates, where alcohols are generated from their degradation. europa.eu

Theoretical and Computational Studies of C12 13 Alcohol

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are powerful tools to understand the structure and properties of C12-13 alcohol. These methods allow for the exploration of conformational landscapes and the analysis of electronic characteristics that govern its reactivity.

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, play a significant role in the behavior of C12-13 alcohols. mdpi.com In condensed phases, these alcohols can form complex networks that influence their physical properties. In the presence of other molecules, such as surfactants, fatty alcohols like this compound can co-adsorb at interfaces, with the uncharged hydroxyl headgroup shielding electrostatic repulsion between surfactant headgroups. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

The electronic structure of this compound is key to understanding its chemical reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine various electronic properties. cellulosechemtechnol.ro

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. cellulosechemtechnol.ro The energy gap between the HOMO and LUMO (Egap) is an important parameter for chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com For fatty alcohols, the distribution of HOMO and LUMO is generally similar, with the LUMO often not localized over the hydroxyl group. uou.ac.in The presence of certain functional groups can facilitate intramolecular charge transfer (ICT), making the molecule more polarizable. uou.ac.in

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, indicating electrophilic and nucleophilic sites. uou.ac.in For fatty alcohols, the MEP map shows significant charge distribution and the potential for charge transfer due to the presence of both electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uou.ac.in111.203.20 This information is valuable for predicting how the molecule will interact with other chemical species.

| Descriptor | Significance | Typical Findings for Fatty Alcohols |

| HOMO Energy | Related to the ionization potential and electron-donating ability. ajchem-a.com | High values indicate that valence electrons can be easily removed. uou.ac.in |

| LUMO Energy | Related to the electron affinity and electron-accepting ability. ajchem-a.com | The LUMO is often not localized on the hydroxyl group. uou.ac.in |

| HOMO-LUMO Gap (Egap) | Indicates chemical reactivity and stability. ajchem-a.com | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and reactive sites. uou.ac.in | Reveals distinct nucleophilic and electrophilic regions, indicating potential for charge transfer. uou.ac.in111.203.20 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens to investigate the mechanisms of reactions involving this compound at a detailed, molecular level. This approach allows for the study of transient species and energy landscapes that are often difficult to probe experimentally.

Diastereoselectivity in Analogous Reactions

While specific studies on the diastereoselectivity of this compound reactions are not prevalent, computational studies on analogous systems, such as other long-chain or complex polyketide natural products, have demonstrated the power of these methods. nih.gov Conformational analysis and molecular modeling can be used to predict the facial selectivity of reactions, explaining why one diastereomer is formed preferentially over another. The "hairpin" motif observed in the favored conformation of some polyketides, for instance, is a result of stabilizing A1,3-strain, which in turn can dictate the stereochemical outcome of subsequent reactions. nih.gov

Kinetic Modeling of this compound Reactions

Kinetic modeling combines theoretical calculations with experimental data to develop a comprehensive understanding of reaction rates and their dependence on various factors. For reactions involving this compound, such as its use in the production of surfactants like alcohol propoxy sulfates, kinetic studies are essential for process optimization. regulations.gov While detailed kinetic modeling of this compound itself is not widely published, studies on the biodegradation of its derivatives have been conducted. For example, the rate and extent of biodegradation of branched this compound 4-mole propoxy sulfate (B86663) have been shown to be less than that of linear alcohol ethoxy sulfates. regulations.gov Such studies often involve monitoring the disappearance of the reactant or the formation of products over time under controlled conditions.

Prediction of Reaction Rates and Product Distributions

Theoretical and computational studies play a crucial role in understanding and optimizing the synthesis of C12-13 alcohols and their derivatives. These studies focus on developing kinetic models to predict reaction rates and the distribution of products, which is essential for process design and control.

One of the most significant industrial reactions involving C12-13 alcohols is ethoxylation, where ethylene (B1197577) oxide is added to the alcohol chain to produce alcohol ethoxylates, a major class of nonionic surfactants. The kinetics of this reaction are complex due to the consecutive nature of the ethoxylation, leading to a distribution of oligomers with varying lengths of the polyethylene (B3416737) glycol chain.

Kinetic models for the ethoxylation of fatty alcohols, including C12-13 blends, have been developed to describe the reaction behavior. These models are often based on experimental data obtained from lab-scale semi-batch autoclave reactors. researchgate.net For instance, the ethoxylation of fatty alcohols catalyzed by potassium hydroxide (B78521) has been studied to determine the rate constants necessary for modeling the industrial process. researchgate.net A comprehensive kinetic model was developed that accounted for non-ideal features in reactor operation, such as time-dependent changes in liquid volume, ethylene oxide solubility, and density. swinburne.edu.au The predictions from this model showed good agreement with experimental measurements. swinburne.edu.au

The choice of catalyst significantly influences both the reaction rate and the product distribution. acs.orgresearchgate.net Theoretical models and experimental data are used to compare the performance of different catalytic systems. acs.org

Basic catalysts , such as potassium hydroxide (KOH), are commonly used and tend to produce a broader distribution of ethoxylate oligomers, which can be described by statistical models like the Flory distribution.

Acidic catalysts , both Lewis and Brønsted acids, can also be used. Strong protic acids are believed to proceed through an SN1 nucleophilic attack following the protonation of the ethylene oxide ring. researchgate.net However, acidic catalysts can also promote the formation of byproducts like polyethylene glycol (PEG).

Heterogeneous catalysts have been developed to offer narrower product distributions and easier separation from the product mixture. For example, catalysts like MCT-09 have been shown to reduce the amount of unreacted alcohol and yield a more peaked distribution of ethoxylates compared to conventional basic catalysts.

The following table summarizes the performance of different catalyst types in the ethoxylation of C12-14 alcohols.

| Catalyst System | Unreacted Fatty Alcohol (% W) | Polyethylene Glycol (PEG) (% W) | Average EO Addition Number | Product Distribution |

| Basic (KOH) | 13.7 | 3.8 | 2.8 | Broad (Flory-like) |

| Basic (NaOH) | 16.3 | 1.5 | 2.9 | Broad |

| Heterogeneous (MCT-09) | 7.1 | - | - | Narrow |

| Acidic (H₃O₄₀PW₁₂·xH₂O) | - | - | - | Favors PEG formation |

Table based on data from multiple sources. acs.org

Theoretical studies also investigate the reaction mechanisms at a molecular level. For instance, quantum chemical calculations can be employed to study the transition states and energy barriers of the ethylene oxide ring-opening reaction, providing insights into the catalytic cycle and the factors controlling selectivity. researchgate.net Furthermore, kinetic models for higher alcohol synthesis from syngas (CO + H₂) often treat the various alcohol products, including C12-13 fractions, as lumped pseudo-components to simplify the complex reaction network and make the models more tractable for reactor design. chemicalpapers.com

Simulation of Industrial Reactor Performance

Computational Fluid Dynamics (CFD) has emerged as a powerful tool for simulating the performance of industrial reactors used in the production of C12-13 alcohols and their derivatives. mdpi.com These simulations provide detailed insights into the complex interplay of fluid dynamics, heat transfer, and mass transfer within the reactor, which are difficult to obtain through experimental measurements alone. mdpi.comnih.gov

The ethoxylation of fatty alcohols is a highly exothermic reaction, and effective heat removal is critical for safe and efficient operation. Industrial reactors for this process include semi-batch stirred tanks, spray-tower loop reactors, and Venturi-loop reactors. researchgate.net CFD models are used to simulate the performance of these reactors and to optimize their design and operating conditions. swinburne.edu.auswinburne.edu.au

Key aspects investigated using CFD simulations include:

Fluid Dynamics and Mixing: Simulations can predict flow patterns, velocity profiles, and mixing efficiency within the reactor. researchgate.net For stirred tank reactors, models like the standard k-ε turbulence model are used to describe the turbulent flow generated by impellers. swinburne.edu.au The sliding mesh technique can be employed to rigorously simulate the unsteady interaction between the rotating impeller and stationary baffles.

Heat Transfer: CFD models are crucial for analyzing temperature distribution. They can identify potential "hot spots" where the reaction rate might accelerate uncontrollably. Simulations of the ethylene oxide injection system can determine the state (liquid or gas) of the feed as it enters the reaction mixture, which significantly impacts reaction rates and safety. swinburne.edu.auswinburne.edu.au

Mass Transfer: In gas-liquid reactions, such as ethoxylation where ethylene oxide is sparged into the liquid alcohol, CFD can model the gas holdup, bubble size distribution, and interfacial area, which govern the mass transfer rate of the gaseous reactant into the liquid phase.

Reactor Scale-up: CFD is valuable for scaling up processes from the laboratory or pilot plant to an industrial scale. mdpi.comnih.gov It helps ensure that hydrodynamic and heat transfer characteristics are maintained, which is crucial for achieving similar product quality and yield at a larger scale.

A common approach involves developing a comprehensive kinetic model from lab-scale experiments and then incorporating it into a CFD model of the industrial-scale reactor. researchgate.net This allows for the prediction of reactor performance under various operating conditions. For example, simulations of an industrial ethoxylation reactor identified that the reactor pressure rating and the use of nitrogen padding were limiting factors for productivity. swinburne.edu.au The CFD analysis recommended increasing the reactor pressure rating to allow for higher ethylene oxide concentration in the liquid phase, thereby increasing the reaction rate and shortening the batch time. swinburne.edu.au

The table below presents typical parameters used and outputs obtained from CFD simulations of industrial ethoxylation reactors.

| Simulation Parameter / Output | Description | Relevance to Reactor Performance |

| Turbulence Model | e.g., Standard k-ε, SST k-ω | Predicts turbulent flow characteristics, affecting mixing and heat/mass transfer. swinburne.edu.aunih.gov |

| Multiphase Model | e.g., Eulerian-Eulerian | Models the interaction between gas (ethylene oxide) and liquid (alcohol) phases. mdpi.com |

| Impeller Speed | Rotational speed of the agitator (rpm) | Determines mixing intensity, power consumption, and gas dispersion. |

| Flow Velocity Field | Vector plot of fluid velocities | Visualizes mixing patterns and identifies poorly mixed zones. |

| Temperature Distribution | Contour plot of temperature | Identifies potential hot spots and assesses the efficiency of the cooling system. swinburne.edu.auswinburne.edu.au |

| Gas Holdup | Volume fraction of gas in the liquid | Indicates the efficiency of gas-liquid contacting, crucial for mass transfer. |

These computational studies are instrumental in enhancing the design, safety, and efficiency of industrial reactors for this compound processing, leading to improved product quality and process economics. mdpi.com

Applications in Advanced Chemical Systems and Processes

Utilization in Epoxy Resin Systems as Reactive Diluents

C12-13 alcohol is frequently used in the form of its glycidyl (B131873) ether derivative as a reactive diluent in epoxy resin systems. wikipedia.orgtri-iso.com Reactive diluents are low-viscosity compounds that become part of the crosslinked polymer network during the curing process. leuna-harze.de

Impact on Resin Viscosity and Curing Characteristics

The primary function of this compound glycidyl ether in epoxy formulations is to reduce the viscosity of high-viscosity resins, such as those based on bisphenol A. tri-iso.comabg-am.com This reduction in viscosity improves the handling and processing characteristics of the epoxy system, allowing for better wetting of substrates and fillers. leuna-harze.deatul.co.in The addition of this reactive diluent can also increase the pot life of the system, providing a longer working time before the resin begins to gel. tri-iso.comabg-am.com While most diluents tend to decrease the reactivity of an epoxy system, those with epoxy functionality, like this compound glycidyl ether, may increase the exotherm due to the heat released from the high number of epoxy groups per gram. specialchem.com

Table 1: Typical Properties of a this compound-Based Reactive Diluent

| Property | Value |

|---|---|

| Appearance | Clear liquid |

| Viscosity at 25°C (cps) | 5-10 |

| Epoxy Equivalent Weight (g/eq) | 275-300 |

| Flash Point (°C) | 150 |

Source: tri-iso.com

Influence on Mechanical Properties and Microstructure of Polymer Composites

The incorporation of this compound glycidyl ether into an epoxy resin affects the mechanical properties and microstructure of the final cured polymer composite. wikipedia.org While it enhances workability, high concentrations of this monofunctional reactive diluent can negatively impact properties such as tensile strength and heat resistance due to a reduction in crosslink density. tri-iso.comspecialchem.com However, this reduction in crosslinking can also lead to increased flexibility and improved impact strength. atul.co.inspecialchem.com The presence of the diluent can also increase the thermal expansion of the cured resin. specialchem.com

The microstructure of the composite is also influenced. The addition of the diluent can affect the dispersion of reinforcing agents and fillers within the epoxy matrix. acs.org Research on similar systems with aliphatic alcohols has shown that their introduction can tailor the glass transition temperature (Tg) of the epoxy polymer. researchgate.net

Intermediates for Specialty Chemical Synthesis (e.g., Polyurethanes, Plasticizers)

This compound is a key starting material for the synthesis of various specialty chemicals. Its derivatives are utilized in the production of polyurethanes and plasticizers.

For instance, di-C12-13 alkyl tartrate is a monomer used in the synthesis of certain polyurethane copolymers. cir-safety.org Polyurethanes are a diverse class of polymers formed by the reaction of a polyol with a diisocyanate. cir-safety.orgcir-safety.org

In the realm of plasticizers, which are additives that increase the flexibility of a material, C12-13 alcohols are used to produce esters like phthalates. google.com For example, diisotridecyl phthalate (B1215562) (DTDP) is a known plasticizer, and plasticizers based on C12-C13 alcohol mixtures are also common. google.com These plasticizers are often used in PVC formulations.

Role in Emulsion Polymerization Processes

This compound and its ethoxylates play a significant role as nonionic surfactants in emulsion polymerization. venus-goa.comwindows.net This process involves the polymerization of a monomer in an emulsion, typically water.

Surfactants like this compound ethoxylates are crucial for:

Emulsifying the monomer: They reduce the interfacial tension between the water-insoluble monomer and the aqueous phase, creating stable monomer droplets. pcc.eu

Stabilizing polymer particles: They adsorb onto the surface of the newly formed polymer particles, preventing their agglomeration and ensuring the stability of the resulting latex. pcc.eupcc.eu

The degree of ethoxylation of the this compound influences its properties and effectiveness as an emulsifier. silverfernchemical.com These ethoxylates are often used in conjunction with anionic surfactants to achieve optimal control over particle size and dispersion stability. pcc.eu They are utilized in the production of various polymer dispersions, including acrylic, styrene-acrylic, and vinyl acetate-based systems. pcc.eupcc.eu